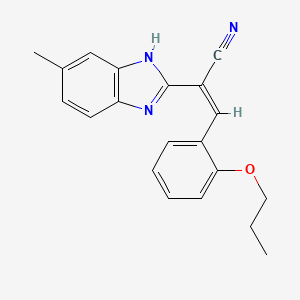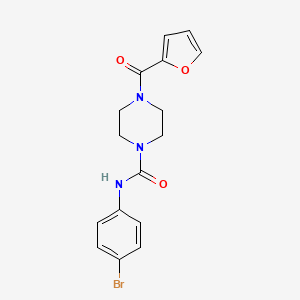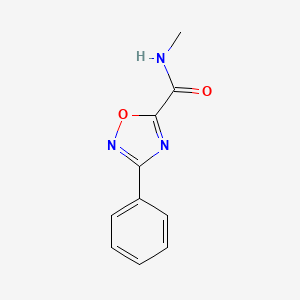
2-(6-methyl-1H-benzimidazol-2-yl)-3-(2-propoxyphenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-methyl-1H-benzimidazol-2-yl)-3-(2-propoxyphenyl)acrylonitrile is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as MBPA and has been found to exhibit a range of interesting biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of MBPA is not fully understood, but it is thought to involve the inhibition of protein kinases, which are enzymes that play a key role in cell signaling pathways. By inhibiting these enzymes, MBPA may disrupt the signaling pathways that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer research and inflammation, MBPA has been found to have a range of other biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that MBPA may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MBPA is its potential as a selective inhibitor of protein kinases. This makes it a potentially useful compound for studying the role of protein kinases in various biological processes. However, MBPA also has some limitations for lab experiments. For example, it has relatively low solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on MBPA. One area of interest is the development of more potent and selective inhibitors of protein kinases based on the structure of MBPA. Additionally, further research is needed to fully understand the mechanism of action of MBPA and its potential applications in the treatment of cancer, inflammation, and neurological disorders. Finally, studies are needed to investigate the potential toxicity of MBPA and its safety for use in humans.
In conclusion, MBPA is a chemical compound with a range of potential applications in scientific research. Its selective inhibition of protein kinases makes it a promising compound for the study of various biological processes, particularly in the field of cancer research. Further research is needed to fully understand the mechanism of action of MBPA and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of MBPA involves the reaction of 2-(6-methyl-1H-benzimidazol-2-yl)acetonitrile with 2-propoxyphenylboronic acid in the presence of a palladium catalyst. This reaction yields MBPA as a yellow solid with a melting point of 180-182°C.
Wissenschaftliche Forschungsanwendungen
MBPA has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of a range of cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, MBPA has been found to have anti-inflammatory and antioxidant properties, making it a potentially useful compound for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
(Z)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(2-propoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c1-3-10-24-19-7-5-4-6-15(19)12-16(13-21)20-22-17-9-8-14(2)11-18(17)23-20/h4-9,11-12H,3,10H2,1-2H3,(H,22,23)/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUAGLQPALEKJX-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C=C(C#N)C2=NC3=C(N2)C=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=CC=C1/C=C(/C#N)\C2=NC3=C(N2)C=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(dimethylamino)methyl]-4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)phenol](/img/structure/B5486565.png)
![N-[4-(1-piperidinylsulfonyl)phenyl]cyclopentanecarboxamide](/img/structure/B5486573.png)



![N-(5-{[(2-methoxyethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5486599.png)
![N-(3-methylphenyl)-2-{4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetamide](/img/structure/B5486606.png)
![1-{3-[2-(2,6-difluoro-4-methoxyphenyl)-1H-imidazol-1-yl]butyl}-1H-pyrazole](/img/structure/B5486614.png)
![2-tert-butyl-6-(ethoxyacetyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5486623.png)
![4,5-dimethyl-2-{3-oxo-3-[2-(trifluoromethyl)morpholin-4-yl]propyl}-1H-benzimidazole](/img/structure/B5486626.png)
![2,4-dimethyl-5-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyrimidine](/img/structure/B5486631.png)
![2-(5-methoxy-1H-benzimidazol-2-yl)-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile](/img/structure/B5486636.png)
![2-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}methyl)-5-methoxy-4-pyridinol](/img/structure/B5486640.png)
![2-(1-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-3-yl)propan-2-ol](/img/structure/B5486653.png)